methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the tetrahydroisoquinoline and thiazolopyrimidine moieties suggests that it may exhibit diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic synthesis. The key steps include the formation of the tetrahydroisoquinoline core, the construction of the thiazolopyrimidine ring, and the final coupling to the benzoate moiety.
Formation of Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Construction of Thiazolopyrimidine Ring: This involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The thiazolopyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using alkoxides or amines under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Reduced thiazolopyrimidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurodegenerative diseases and microbial infections.
Pathways: The compound could modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Thiazolopyrimidine Derivatives: Compounds with the thiazolopyrimidine ring are known for their antimicrobial and anticancer properties.
Uniqueness
Methyl 4-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate is unique due to the combination of the tetrahydroisoquinoline and thiazolopyrimidine moieties, which may result in synergistic biological activities and enhanced therapeutic potential.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-32-23(31)16-6-8-18(9-7-16)27-19(30)13-33-22-20-21(25-14-26-22)28-24(34-20)29-11-10-15-4-2-3-5-17(15)12-29/h2-9,14H,10-13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIJRXENJHHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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